molecular formula C6H12N2O3 B102438 H-Gly-2-Abu-OH CAS No. 19461-37-1

H-Gly-2-Abu-OH

Cat. No.: B102438
CAS No.: 19461-37-1
M. Wt: 160.17 g/mol
InChI Key: XHUWGEILXFVFMR-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-2-Abu-OH typically involves the coupling of glycine with 2-aminobutyric acid. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) in the presence of a base like N-methylmorpholine. The reaction is carried out in an organic solvent such as dimethylformamide at room temperature. The resulting dipeptide is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of amino acid coupling, washing, and deprotection steps, followed by cleavage from the resin and purification.

Chemical Reactions Analysis

Types of Reactions

H-Gly-2-Abu-OH can undergo various chemical reactions, including:

    Oxidation: The amino groups in the compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-Gly-2-Abu-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in modulating biological processes and as a model compound for understanding peptide behavior.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Gly-2-Abu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ophthalmic acid (H-gamma-Glu-Abu-Gly-OH): An analogue of glutathione with similar structural features.

    L-γ-Glutamyl-(2S)-2-aminobutanoylglycine: Another related compound with comparable properties.

Uniqueness

H-Gly-2-Abu-OH is unique due to its specific combination of glycine and 2-aminobutyric acid, which imparts distinct chemical and biological properties. Its structural simplicity and versatility make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-4(6(10)11)8-5(9)3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUWGEILXFVFMR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265272
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19461-37-1
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19461-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[(2-Aminoacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-glycylaminobutyric acid
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